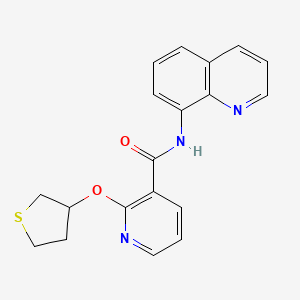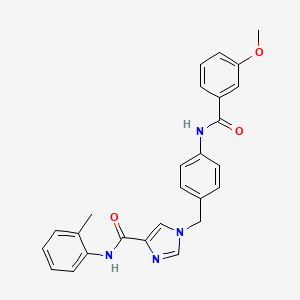
2,4-Diaminopyrimidin-5-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diaminopyrimidin-5-ol dihydrochloride is a chemical compound with the molecular formula C4H8Cl2N4O . It is also known by its IUPAC name 4,5-diaminopyrimidin-2-ol dihydrochloride .
Synthesis Analysis
The synthesis of 2,4-Diaminopyrimidin-5-ol dihydrochloride and similar compounds has been a subject of research. For instance, a series of racemic 2,4-diaminopyrimidine-based drug candidates were synthesized and evaluated against Bacillus anthracis . The structures of these compounds comprised a 2,4-diaminopyrimidine ring, a 3,4-dimethoxybenzyl ring, and an N-acryloyl-substituted 1,2-dihydrophthalazine ring .Molecular Structure Analysis
The linear formula of 2,4-Diaminopyrimidin-5-ol dihydrochloride is C4H8Cl2N4O . The molecular weight is 199.04 . The structure of the compound includes a 2,4-diaminopyrimidine ring .Physical And Chemical Properties Analysis
2,4-Diaminopyrimidin-5-ol dihydrochloride is a solid compound . It is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Chemical Synthesis
“2,4-Diaminopyrimidin-5-ol dihydrochloride” is a chemical compound with the molecular formula C4H8Cl2N4O . It is used in the synthesis of various other chemical compounds. The compound is solid at room temperature and is stored in an inert atmosphere .
Biological Evaluation
The compound has been used in the synthesis and biological evaluation of 2,4-diaminopyrimidine-based antifolate drugs against Bacillus anthracis . Bacillus anthracis is one of the most fatal pathogens to humans and has become a major concern due to its potential use as a bioterrorism weapon .
Antibiotic Resistance Research
Research involving “2,4-Diaminopyrimidin-5-ol dihydrochloride” is crucial in the field of antibiotic resistance. The growing problem of antibiotic resistance is prominent in medical reports and the scientific literature . New drugs are essential to address these resistant strains, particularly in situations requiring urgent treatment without knowledge of the resistance profile .
Dihydrofolate Reductase (DHFR) Inhibitor
The compound has been used in the development of dihydrofolate reductase (DHFR) inhibitors . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway and is a target for antimicrobial and anticancer drugs .
Heck Reaction
The compound has been used in the Heck reaction, a type of chemical reaction used to couple aryl halides and alkenes . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Antifolate Drugs
“2,4-Diaminopyrimidin-5-ol dihydrochloride” is used in the synthesis of antifolate drugs . Antifolates are a type of antimetabolite drugs that inhibit the function of folic acid in the body. They are used in the treatment of cancer and in some types of chemotherapy .
Safety and Hazards
Direcciones Futuras
The development of new agents to treat more resilient strains of bacteria is a critical need due to the innate ability of bacteria to develop resistance to available antibiotics . As such, 2,4-Diaminopyrimidin-5-ol dihydrochloride and similar compounds may have potential in future drug development, particularly in the context of antibiotic resistance .
Mecanismo De Acción
Target of Action
It belongs to the class of diaminopyrimidines , which are known to target dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids .
Mode of Action
Diaminopyrimidines, in general, are known to inhibit dihydrofolate reductase, thereby preventing the synthesis of tetrahydrofolate and subsequently inhibiting the synthesis of nucleic acids .
Biochemical Pathways
As a diaminopyrimidine, it is likely to affect the folate pathway by inhibiting dihydrofolate reductase . This inhibition can lead to a decrease in the synthesis of nucleic acids, affecting DNA replication and cell division.
Result of Action
As a diaminopyrimidine, its inhibition of dihydrofolate reductase would likely result in a decrease in the synthesis of nucleic acids, affecting dna replication and cell division .
Propiedades
IUPAC Name |
2,4-diaminopyrimidin-5-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O.2ClH/c5-3-2(9)1-7-4(6)8-3;;/h1,9H,(H4,5,6,7,8);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCJNXXYYTWFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)N)N)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diaminopyrimidin-5-ol dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)


![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)

![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)
![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)



![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3019817.png)
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B3019818.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)
![5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019822.png)